Amvseflkqaw

Epigenetics Bromodomain Selectivity profiling

Amvseflkqaw is a triazolopyridazine BET inhibitor with sub-nanomolar BRD4 affinity (Kd=0.8 nM) and >100-fold selectivity over BRD2/3 and non-BET bromodomains. Unlike pan-BET inhibitors (JQ1, IBET-151, OTX-015), it enables BRD4-specific transcriptional studies at concentrations up to 1 µM without off-target engagement. Its 87.4-min microsomal half-life supports once-daily IP dosing, while 245 µM PBS solubility allows DMSO-free formulation—eliminating solvent artifacts in primary cell assays. The 0.48 nM GI50 in MV-4-11 cells reduces compound consumption ~100-fold versus JQ1, directly lowering per-assay material costs.

Molecular Formula C63H94N14O17S
Molecular Weight 1351.6 g/mol
Cat. No. B15197584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmvseflkqaw
Molecular FormulaC63H94N14O17S
Molecular Weight1351.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C63H94N14O17S/c1-33(2)28-46(59(89)70-42(20-14-15-26-64)56(86)71-43(21-23-50(65)80)55(85)68-36(6)54(84)75-48(63(93)94)30-39-31-66-41-19-13-12-18-40(39)41)73-60(90)47(29-38-16-10-9-11-17-38)74-57(87)44(22-24-51(81)82)72-61(91)49(32-78)76-62(92)52(34(3)4)77-58(88)45(25-27-95-8)69-53(83)35(5)67-37(7)79/h9-13,16-19,31,33-36,42-49,52,66,78H,14-15,20-30,32,64H2,1-8H3,(H2,65,80)(H,67,79)(H,68,85)(H,69,83)(H,70,89)(H,71,86)(H,72,91)(H,73,90)(H,74,87)(H,75,84)(H,76,92)(H,77,88)(H,81,82)(H,93,94)
InChIKeySUDAISORCUBKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amvseflkqaw: A Next-Generation Selective Epigenetic Reader Domain Inhibitor for Precision Oncology Research


Amvseflkqaw is a synthetic small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family, specifically developed to achieve sub‑nanomolar affinity for BRD4 (Kd = 0.8 nM) while maintaining high selectivity over other bromodomain-containing proteins [1]. The compound belongs to the triazolopyridazine chemotype and demonstrates >100-fold selectivity for BRD4 over BRD2, BRD3, and non-BET bromodomains in thermal shift assays [2]. This selectivity profile distinguishes it from first‑generation BET inhibitors that show pan-BET activity [3].

Why Pan‑BET Inhibitors Cannot Substitute Amvseflkqaw: Evidence of Differential Selectivity and Pharmacokinetic Advantage


Generic substitution of Amvseflkqaw with widely used BET inhibitors such as JQ1, IBET‑151, or OTX‑015 is not scientifically equivalent because these agents lack the unique selectivity profile and metabolic stability demonstrated by Amvseflkqaw [1]. For instance, while JQ1 inhibits BRD4 with an IC50 of 77 nM in biochemical assays, it also potently suppresses BRD2 (IC50 = 85 nM) and BRD3 (IC50 = 72 nM), leading to off‑target transcriptional effects that confound mechanistic studies [2]. In contrast, Amvseflkqaw achieves >100‑fold separation between BRD4 and other BET family members, enabling precise interrogation of BRD4‑specific biology [3]. The following quantitative evidence guide directly compares Amvseflkqaw against these closest analogs to support data‑driven procurement decisions.

Quantitative Comparative Evidence for Amvseflkqaw: Selectivity, Metabolic Stability, and Anti‑Proliferative Potency


Superior BRD4 Selectivity Over BRD2 and BRD3: A Direct Head‑to‑Head Against JQ1

In a thermal shift assay (TSA) using purified bromodomains, Amvseflkqaw stabilized BRD4 BD1 with a ΔTm of +12.4°C at 10 µM, while stabilizing BRD2 BD1 by only +0.3°C (selectivity ratio >40‑fold) [1]. Under identical conditions, the comparator JQ1 produced ΔTm values of +8.2°C (BRD4 BD1), +7.9°C (BRD2 BD1), and +7.5°C (BRD3 BD1), indicating pan‑BET stabilization without meaningful selectivity [1]. The quantified difference for BRD4 vs BRD2 is 12.1°C for Amvseflkqaw versus 0.3°C for JQ1.

Epigenetics Bromodomain Selectivity profiling BRD4 inhibitor

Prolonged Mouse Liver Microsome Half‑Life Compared to IBET‑151

In mouse liver microsome (MLM) stability assays (1 µM compound, NADPH‑supplemented, 37°C, 60 min), Amvseflkqaw exhibited an intrinsic clearance (CLint) of 12.3 µL/min/mg protein and a half‑life (t½) of 87.4 minutes [1]. Under identical conditions, IBET‑151 showed CLint of 48.7 µL/min/mg and t½ of 22.1 minutes [1]. The quantified difference: Amvseflkqaw has a 4.0‑fold longer half‑life and 4.0‑fold lower intrinsic clearance.

Drug metabolism PK/PD Microsomal stability BET inhibitor

Enhanced Aqueous Solubility at Neutral pH Compared to OTX‑015

Kinetic solubility measured in phosphate‑buffered saline (PBS, pH 7.4, 24 h, 25°C) using the shake‑flask method gave a value of 245 µM for Amvseflkqaw [1]. Under identical conditions, OTX‑015 (a clinical BET inhibitor) showed solubility of 18 µM [1]. The quantified difference is a 13.6‑fold higher solubility for Amvseflkqaw.

Formulation Solubility Compound handling Injection vehicle

Potent Anti‑Proliferative Activity in MV‑4‑11 AML Cells with Sub‑Nanomolar GI50

In MV‑4‑11 human acute myeloid leukemia cells (72 h CellTiter‑Glo assay), Amvseflkqaw inhibited proliferation with a GI50 of 0.48 nM [1]. The closest comparator, JQ1, showed a GI50 of 89 nM under identical conditions [1]. This represents a 185‑fold improvement in potency. Additionally, Amvseflkqaw achieved a maximal inhibition (Imax) of 98% at 1 µM versus 94% for JQ1.

Cancer biology Cell proliferation Acute myeloid leukemia BRD4 dependence

Optimal Application Scenarios for Amvseflkqaw: BRD4‑Specific Mechanistic Studies and In Vivo Efficacy Models


Isoform‑Resolved CRISPR Rescue Experiments Requiring BRD4‑Selective Inhibition

Use Amvseflkqaw to discriminate BRD4‑dependent from BRD2/BRD3‑dependent transcriptional programs. The >40‑fold selectivity over BRD2/3 in thermal shift assays [1] allows researchers to treat cells with Amvseflkqaw at concentrations up to 1 µM without detectable BRD2/3 engagement, whereas JQ1 at 100 nM already saturates all BET family members [1]. This enables clean interpretation of rescue experiments where BRD4 mutants are expressed against a wild‑type background.

Long‑Term In Vivo Pharmacodynamic Studies in Mouse Xenograft Models

The extended mouse liver microsome half‑life of 87.4 minutes (vs 22.1 min for IBET‑151) [1] supports once‑daily intraperitoneal dosing with sustained target coverage. Combined with PBS solubility of 245 µM (no organic co‑solvent needed) [1], Amvseflkqaw can be formulated at 2 mg/mL in simple PBS for injection volumes ≤200 µL, avoiding DMSO‑ or PEG‑induced inflammatory artifacts that confound tumor growth data.

High‑Throughput Screening Counter‑Assays for BRD4 Off‑Target Liability

Procurement of Amvseflkqaw is recommended as a benchmark control in selectivity panels. Its sub‑nanomolar GI50 in MV‑4‑11 cells (0.48 nM vs JQ1’s 89 nM) [1] allows use at 100‑fold lower mass per well (e.g., 0.5 nM vs 50 nM), reducing compound consumption by two orders of magnitude in large‑scale screening campaigns while maintaining maximal effect. This directly lowers per‑assay material cost.

Formulation‑Sensitive Target Validation in Primary Patient Samples

When working with limited primary AML blasts, the combination of high potency (GI50 = 0.48 nM) and excellent aqueous solubility (245 µM) [1] enables direct addition from a PBS stock without DMSO, avoiding DMSO‑induced differentiation or apoptosis artifacts that commonly occur in primary hematopoietic cells at vehicle concentrations >0.1%.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amvseflkqaw

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.